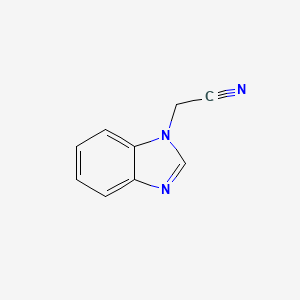

1H-benzimidazol-1-ylacetonitrile

概要

説明

1H-Benzimidazol-1-ylacetonitrile is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. This compound is part of the benzimidazole family, which is known for its significant biological and pharmacological properties. The benzimidazole ring system is a fusion of benzene and imidazole rings, contributing to its stability and reactivity .

準備方法

The synthesis of 1H-benzimidazol-1-ylacetonitrile typically involves the reaction of benzimidazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzimidazole, followed by the addition of acetonitrile . This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

化学反応の分析

1H-Benzimidazol-1-ylacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole amines .

科学的研究の応用

Medicinal Chemistry

1H-benzimidazol-1-ylacetonitrile and its derivatives have been extensively studied for their pharmacological properties. The benzimidazole core is known for its role in various therapeutic applications, including:

- Anticancer Activity : Compounds containing the benzimidazole moiety have shown promising results against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on human colorectal carcinoma cells .

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against a range of microbial species. Research indicates that this compound derivatives possess notable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

- Antiviral Activity : Some studies suggest that benzimidazole derivatives can inhibit viral replication, particularly against HIV. The structure's ability to interact with viral enzymes may enhance its therapeutic potential .

Chemical Biology

In chemical biology, this compound serves as a tool for studying biological interactions. Its binding affinity to various receptors and enzymes can be assessed using techniques such as:

- Molecular Docking Simulations : These simulations help predict how the compound interacts with biological targets at the molecular level.

- Bioassays : In vitro assays are crucial for determining the efficacy and toxicity profiles of the compound in biological systems .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Photoluminescent Properties

The compound exhibits photoluminescent properties that can be harnessed in applications such as:

- Dye Lasers : Due to its ability to absorb light and emit fluorescence, it can be utilized in dye laser technologies.

- Whitening Agents : Its brightening effects make it suitable for use in optical brighteners .

Organic Synthesis Intermediates

In organic synthesis, this compound can act as an intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations, facilitating the development of new compounds with enhanced biological activity or novel properties .

Case Studies

Several case studies highlight the applications of this compound:

作用機序

The mechanism by which 1H-benzimidazol-1-ylacetonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

類似化合物との比較

1H-Benzimidazol-1-ylacetonitrile can be compared with other similar compounds such as:

1H-Benzimidazole: Shares the benzimidazole core but lacks the acetonitrile group, resulting in different reactivity and applications.

1H-Indazole: Another heterocyclic compound with a similar structure but different biological activities.

1H-Benzotriazole: Contains an additional nitrogen atom in the ring, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of the benzimidazole core with the acetonitrile group, which enhances its reactivity and expands its range of applications.

生物活性

1H-benzimidazol-1-ylacetonitrile is a heterocyclic compound known for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. Its unique structure, featuring a benzimidazole moiety linked to an acetonitrile group, contributes to its pharmacological potential. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇N₃. The compound consists of a bicyclic structure that includes a fused benzene and imidazole ring, which is critical for its biological activity. The presence of the acetonitrile group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains using the broth microdilution method. The results are summarized in the table below:

| Compound | Microbial Strain | MIC (µg/mL) | Comparison Standard | Standard MIC (µg/mL) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 50 | Ampicillin | 100 |

| Escherichia coli | 62.5 | Ciprofloxacin | 25 | |

| Candida albicans | 250 | Griseofulvin | 500 |

These findings demonstrate that this compound exhibits superior antibacterial activity compared to conventional antibiotics, highlighting its potential as a therapeutic agent against resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901) through mechanisms involving cell cycle arrest and caspase activation .

A summary of relevant studies is presented in the following table:

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Liu et al. (2018) | Patu8988 | 15 | Induction of apoptosis |

| Ferro et al. (2017) | SGC7901 | 20 | Cell cycle arrest and caspase activation |

These studies suggest that structural modifications to the benzimidazole core can enhance its cytotoxic effects against specific cancer types .

Antiviral Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antiviral activity. It has been evaluated against various viral strains, including HIV and hepatitis C virus (HCV). For example, one study reported an EC50 value of 5.28 µM against HIV-1 strains, indicating significant antiviral potential .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Antimicrobial Activity : It inhibits essential biomolecule synthesis in microorganisms, disrupting their growth and replication.

- Anticancer Activity : The compound induces apoptosis through caspase activation and alters cell cycle progression, leading to reduced viability of cancer cells.

- Antiviral Activity : It interferes with viral replication by targeting specific enzymes or proteins necessary for viral life cycles.

特性

IUPAC Name |

2-(benzimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOWJKLTSYXFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406077 | |

| Record name | 1H-benzimidazol-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-74-8 | |

| Record name | 1H-Benzimidazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-benzimidazol-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。